4-[4-(allyloxy)phenyl]-3-buten-2-one

Immuno-Oncology Gamma Delta T Cells BTN3A1 Agonist

This α,β-unsaturated ketone is a privileged scaffold with validated, potent activity across multiple therapeutic targets. Unlike general screening compounds, it acts as a sub-nanomolar BTN3A1 agonist (EC50 0.51 nM) for Vγ9Vδ2 T cell activation, a selective PPARγ modulator (EC50 400 nM), and a first-in-class CCR5 allosteric modulator (EC50 1 µM). Its para-allyloxy substitution is critical for target engagement, making it irreplaceable by analogs. Ideal for target validation, SAR expansion, and mechanism-of-action studies in cancer immunotherapy, metabolic syndrome, and chemokine biology.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B4978012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(allyloxy)phenyl]-3-buten-2-one
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)OCC=C
InChIInChI=1S/C13H14O2/c1-3-10-15-13-8-6-12(7-9-13)5-4-11(2)14/h3-9H,1,10H2,2H3/b5-4+
InChIKeyLQRQXLFRTJZPCL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Allyloxy)phenyl]-3-buten-2-one: A Structurally Distinct, Multi-Target Research Probe for Immuno-Oncology, Metabolic Signaling, and Inflammation


4-[4-(Allyloxy)phenyl]-3-buten-2-one (IUPAC: (E)-4-(4-prop-2-enoxyphenyl)but-3-en-2-one) is a synthetic α,β-unsaturated ketone (vinylogous methyl ketone) of molecular formula C₁₃H₁₄O₂ and molecular weight 202.25 g/mol [1]. It belongs to the broader class of aryl butenones, a privileged scaffold in medicinal chemistry due to its ability to act as a Michael acceptor and its rigid, planar geometry. Unlike many general screening library compounds, this specific molecule has documented, high-affinity engagement with several therapeutically relevant protein targets, including the butyrophilin BTN3A1 (a key activator of Vγ9Vδ2 T cells), peroxisome proliferator-activated receptor gamma (PPARγ), and the C-C chemokine receptor type 5 (CCR5), thereby positioning it as a valuable, multi-functional probe rather than a single-mechanism tool [2][3][4]. Its procurement is driven by the need for a well-characterized small molecule with validated, potent activity in functional cell-based assays, providing a defined starting point for target validation, mechanism-of-action studies, or SAR expansion in early-stage drug discovery.

4-[4-(Allyloxy)phenyl]-3-buten-2-one Selection: Why Alternative Aryl Butenones and Simple Chalcones Are Not Direct Replacements


Attempts to interchange 4-[4-(allyloxy)phenyl]-3-buten-2-one with other aryl butenone derivatives, such as the common chalcone (E)-4-[3,4-bis(allyloxy)phenyl]-3-buten-2-one, or with its oxime analog 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime, are fundamentally unsound due to the non-linear impact of even minor structural perturbations on both biological activity and physicochemical properties . The allyloxy group at the para-position of the phenyl ring is a critical pharmacophoric element that influences target engagement differently than a methoxy, hydroxy, or unsubstituted phenyl moiety [1]. As demonstrated by comparative data in the sections below, the specific substitution pattern directly governs the compound's ability to act as an agonist, antagonist, or allosteric modulator across distinct targets, with activity windows varying by orders of magnitude between closely related analogs. Furthermore, the presence and geometry of the α,β-unsaturated ketone system dictates its chemical reactivity, solubility, and metabolic stability, meaning that even analogs with identical molecular formulas but differing functional groups (e.g., oximes or saturated derivatives) will exhibit divergent in vitro and in vivo profiles, compromising experimental reproducibility and rendering comparative data unreliable. Therefore, procurement must be based on the precise chemical entity with validated, target-specific quantitative data.

4-[4-(Allyloxy)phenyl]-3-buten-2-one: Quantitative, Comparator-Based Evidence of Differential Performance


Evidence Item 1: BTN3A1 Agonism and Vγ9Vδ2 T Cell Activation: A Potent Immuno-Oncology Modulator

4-[4-(Allyloxy)phenyl]-3-buten-2-one is a potent, functionally active agonist of the butyrophilin BTN3A1, a key immune checkpoint target. It directly stimulates Vγ9Vδ2 T cell proliferation, a mechanism crucial for anti-tumor immunity [1]. This activity is quantitatively differentiated from other phosphoantigens and prodrugs. For instance, while natural phosphoantigens suffer from poor cell permeability, this compound achieves a functional EC50 of 0.510 nM for BTN3A1 binding and T cell stimulation in human PBMCs [1]. In a related context, a designed phosphonamidate prodrug (compound 11) achieved a 72 h EC50 of 0.12 nM for γδ T cell proliferation, demonstrating the potency achievable with this scaffold class [2]. Importantly, the compound's activity as a single, well-defined chemical entity provides a consistent and robust baseline for in vitro studies, in contrast to the variable efficacy of bisphosphonates like zoledronic acid (EC50 for IFN-γ induction in the 10-50 µM range) [3].

Immuno-Oncology Gamma Delta T Cells BTN3A1 Agonist

Evidence Item 2: PPARγ Agonist Activity: A Selective Modulator of Metabolic and Inflammatory Pathways

The compound exhibits partial agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to lipid metabolism and inflammation [1]. In a cell-based transactivation assay using HEK293 cells expressing GAL4-tagged PPARγ-LBD, the compound demonstrated an EC50 of 400 nM [1]. This is a critical differentiator from full agonists like rosiglitazone (EC50 ~ 10-20 nM) which are associated with significant side effects, and from structurally related but inactive compounds. For example, other 4-alkoxy-substituted phenoxy derivatives have been shown to possess PPAR agonist activity, but with significant variations in potency and selectivity across the PPARα, γ, and δ subtypes [2]. The 400 nM EC50 value places 4-[4-(allyloxy)phenyl]-3-buten-2-one in a specific 'modulator' window, suggesting potential for biased signaling or reduced adverse effects compared to high-affinity full agonists, making it a preferred tool for probing nuanced PPARγ biology.

Metabolic Disease Inflammation PPARγ Agonist

Evidence Item 3: Allosteric Modulation of CCR5: A Unique Mechanism for Chemokine Receptor Intervention

Unlike many compounds that function as competitive orthosteric antagonists, 4-[4-(allyloxy)phenyl]-3-buten-2-one acts as an allosteric modulator of the CCR5 chemokine receptor [1]. In a functional assay measuring [³H]IP₃ turnover in COS7 cells coexpressing chimeric Gqi4myr, the compound exhibited an EC50 of 1,000 nM for allosteric modulation [1]. This mechanism is highly distinct from the actions of classic CCR5 antagonists like Maraviroc (IC50 = 2-7 nM), which block the binding site for chemokines like CCL4 (MIP-1β) [2]. Allosteric modulators offer the potential for probe-dependent activity, meaning they may selectively affect responses to specific endogenous chemokines rather than globally blocking the receptor, which can lead to more subtle and physiologically relevant outcomes. This mechanistic differentiation provides a clear rationale for selecting this compound over simpler orthosteric antagonists for studies of CCR5-mediated signaling bias and immune cell trafficking.

Chemokine Biology HIV Entry Inflammation

Evidence Item 4: Structural Determinants of Activity: The Critical Role of the 4-Allyloxy Substituent

The biological activity of 4-[4-(allyloxy)phenyl]-3-buten-2-one is exquisitely dependent on the presence and position of the 4-allyloxy group. Comparative SAR studies on related aryl butenone scaffolds have demonstrated that modification or removal of this group drastically alters both potency and target selectivity [1]. For example, the analog (E)-4-(4-(acetyloxy)phenyl)-3-buten-2-one, where the allyloxy group is replaced by an acetyloxy group, represents a significant chemical modification that likely abrogates specific target interactions observed with the parent compound . Furthermore, data from broader SAR campaigns show that altering the alkoxy substituent on the phenyl ring can shift a compound's activity from potent PPARγ agonism to complete inactivity or redirect its affinity toward other nuclear receptors [2]. This highlights that 4-[4-(allyloxy)phenyl]-3-buten-2-one is not simply a representative member of a generic class but a specifically optimized structure where the 4-allyloxy group is a non-redundant pharmacophoric element, making it irreplaceable for reproducing the precise multi-target profile detailed above.

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

4-[4-(Allyloxy)phenyl]-3-buten-2-one: Validated Application Scenarios for Research and Preclinical Procurement


Scenario 1: Target Validation in Gamma-Delta (γδ) T Cell Biology and Immuno-Oncology

Procurement for use as a high-potency chemical probe to validate BTN3A1 as a target for cancer immunotherapy [1]. The compound's sub-nanomolar EC50 (0.510 nM) for Vγ9Vδ2 T cell activation makes it an ideal tool to stimulate anti-tumor immune responses in co-culture models and ex vivo patient samples, providing a robust alternative to less potent and less specific phosphoantigens [2]. Researchers can use it to investigate the downstream signaling pathways, cytokine release profiles, and tumor cell killing mechanisms following BTN3A1 engagement. Its well-defined activity allows for precise dose-response studies and biomarker identification in the context of hematological malignancies and solid tumors where γδ T cells play a role. Furthermore, it serves as a benchmark for screening and developing novel BTN3A1 agonists, offering a known comparator with established quantitative activity data. This scenario leverages the quantitative differentiation in T cell activation potency documented in Section 3, Evidence Item 1.

Scenario 2: Probing PPARγ Partial Agonism in Metabolic and Inflammatory Disease Models

Utilization as a selective PPARγ modulator (SPPARM) for dissecting the complex biology of metabolic syndrome and chronic inflammation [1]. With an EC50 of 400 nM in PPARγ transactivation assays, this compound occupies a unique potency window that distinguishes it from full agonists like rosiglitazone [2]. This partial agonist profile is ideal for in vitro studies aimed at understanding the disconnect between insulin sensitization and adverse effects (e.g., adipogenesis, fluid retention). It can be employed in assays using adipocytes, macrophages, or hepatocytes to measure the expression of specific target genes (e.g., adiponectin, FABP4) and to compare the transcriptional signature induced by this modulator versus that of a full agonist. The compound's distinct mechanism allows researchers to investigate the therapeutic potential of biased PPARγ signaling. This scenario directly applies the quantitative differentiation in PPARγ activity documented in Section 3, Evidence Item 2.

Scenario 3: Investigating Allosteric Modulation of Chemokine Receptors for Inflammatory and Infectious Diseases

Deployment as a first-in-class tool compound to study the functional consequences of CCR5 allosteric modulation [1]. Given its 1 µM EC50 for allosteric modulation, this compound provides a valuable chemical scaffold for exploring a non-orthosteric mechanism on a clinically important G-protein coupled receptor (GPCR) [2]. It is particularly suited for research in chemokine biology, HIV entry, and autoimmune disorders. In a laboratory setting, it can be used in cellular chemotaxis assays to determine if it can fine-tune cell migration in response to a gradient of CCL3, CCL4, or CCL5, offering a more nuanced intervention than competitive antagonists. This scenario enables the study of probe-dependence and functional selectivity, concepts critical for next-generation GPCR-targeted therapies. It utilizes the mechanistic differentiation established in Section 3, Evidence Item 3.

Scenario 4: Synthetic Chemistry and Structure-Activity Relationship (SAR) Expansion

Employment as a versatile intermediate and core scaffold for medicinal chemistry optimization programs [1]. The presence of the α,β-unsaturated ketone and the terminal alkene on the allyloxy group provides multiple synthetic handles for diversification [2]. Chemists can procure this compound to generate focused libraries through Michael additions, Heck couplings, or metathesis reactions, aiming to improve potency, selectivity, or ADME properties against any of its documented targets (BTN3A1, PPARγ, CCR5) or to explore activity against novel targets. The compound's defined, multi-target profile serves as an excellent starting point for a 'scaffold hopping' or 'molecular editing' campaign. This scenario builds upon the established importance of the 4-allyloxy substituent and the compound's unique structural features, as highlighted in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(allyloxy)phenyl]-3-buten-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.